2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile
Description
2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile is a nitrile-containing compound featuring a piperidine ring substituted with an aminomethyl group at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the nitrile group and basicity from the piperidine-aminomethyl moiety. Its applications span medicinal chemistry, particularly as a precursor or intermediate in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]acetonitrile |
InChI |
InChI=1S/C8H15N3/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-2,4-7,10H2 |
InChI Key |
MJFMAFHKIJVXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)CC#N |
Origin of Product |
United States |
Preparation Methods
Specific Synthetic Method
A specific method might involve:
- Step 1 : Protection of the piperidine nitrogen using a protecting group like Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
- Step 2 : Introduction of the aminomethyl group via reductive amination or by reacting with chloroacetonitrile.
- Step 3 : Deprotection of the piperidine nitrogen.
- Step 4 : Cyanation to introduce the nitrile group if necessary.
Reaction Conditions and Reagents
Purification Methods
Purification of 2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile can be achieved through:
- Column Chromatography : Using silica gel or alumina with appropriate eluents.
- Crystallization : From solvents like ethanol or acetonitrile.
Analysis and Characterization
Characterization involves:
- NMR Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry : For molecular weight confirmation.
- Infrared Spectroscopy : To identify functional groups.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
2-(4-Hydroxyphenyl)acetonitrile
- Structure : A phenyl ring substituted with a hydroxyl group at the 4-position, linked to acetonitrile.
- Key Differences: Lacks the piperidine-aminomethyl group, resulting in reduced basicity and altered solubility. The hydroxyl group enhances hydrogen-bonding capacity, which may improve aqueous solubility compared to the target compound.
- Biological Activity : Exhibited antimicrobial activity against E. coli and S. aureus in studies (compound 8 in ).
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile
- Structure : Two piperidine rings attached to a benzonitrile group.
- Key Differences : The additional piperidine ring increases molecular weight (MW: ~277 g/mol) and introduces a second basic nitrogen. The benzonitrile group may enhance aromatic interactions in biological targets.
- Applications : Used as an intermediate for anticancer and antimalarial agents ().
Heterocyclic Modifications in Acetonitrile Derivatives
JAK Inhibitors (Comparative 1–5 in )
- Examples : {1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-1-yl]cyclopentyl}acetonitrile.
- Key Differences: Cyclopentyl/cyclohexyl groups and fused heterocycles (e.g., pyrrolopyridine) replace the piperidine-aminomethyl moiety. These modifications enhance binding affinity to kinase domains but may reduce solubility.
- Activity : Demonstrated potency in JAK/STAT pathway inhibition, highlighting the role of substituents in target specificity.
2-Imidazol-1-yl-acetonitrile Derivatives
- Example : 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride.
- However, the lack of an aminomethyl group reduces basicity compared to the target compound.
Piperazine vs. Piperidine-Based Nitriles
2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetonitrile
- Structure : A piperazine ring substituted with a methoxyphenyl group.
- Key Differences: Piperazine’s two nitrogen atoms increase basicity (pKa ~9.5) compared to piperidine (pKa ~11.3).
Physicochemical and Pharmacokinetic Properties
Table 1. Comparative Data for Selected Compounds
*Estimated using computational tools.
Solubility and Stability
- Target Compound: Moderately soluble in polar aprotic solvents (e.g., acetonitrile). The aminomethyl group enhances water solubility compared to purely aromatic nitriles.
- Benzonitrile Analogs : Lower aqueous solubility due to aromatic rings but improved stability under acidic conditions.
Biological Activity
2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, presenting relevant research findings, case studies, and data tables that summarize its effects and mechanisms of action.
Chemical Structure and Properties
Molecular Formula: C9H13N3
Molecular Weight: 165.22 g/mol
IUPAC Name: this compound
CAS Number: Not specified in the sources.
The compound features a piperidine ring substituted with an aminomethyl group, which is critical for its biological activity. The acetonitrile moiety contributes to its chemical reactivity and potential interactions with biological targets.
Research indicates that this compound may interact with various biological pathways. Its structural similarity to known neurotransmitters suggests potential activity at neurotransmitter receptors, particularly in the central nervous system (CNS). The piperidine ring's nitrogen atoms can participate in hydrogen bonding, enhancing binding affinity to target proteins.
Anticancer Activity
A study conducted by Hussain et al. (2017) employed molecular docking techniques to evaluate the potential of related compounds as inhibitors of cancer cell proliferation. The findings suggest that derivatives of aminomethyl-piperidine compounds exhibit significant inhibitory effects on cancer-related kinases, indicating a promising avenue for anticancer drug development .
Cholinesterase Inhibition
The compound's structural characteristics align it with other compounds shown to inhibit cholinesterases, enzymes involved in neurotransmitter breakdown. Inhibitors of these enzymes are crucial in treating conditions like Alzheimer's disease. Research has demonstrated that similar piperidine derivatives possess potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could extend to this compound .
Antimicrobial Properties
Mannich bases, which include compounds like this compound, have been reported to exhibit antimicrobial activities. A review highlighted various Mannich bases showing effectiveness against bacterial and fungal strains, suggesting that this compound may also possess similar properties .
Case Studies
- Inhibitory Effects on Cancer Cells : A study using a derivative of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values lower than those of established chemotherapeutics .
- Cholinesterase Inhibition : Another study assessed the inhibitory effects of related compounds on AChE and BChE, finding that certain derivatives showed nanomolar inhibition levels, making them potential candidates for neurodegenerative disease therapies .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis involving piperidine derivatives and acetonitrile coupling is typical. Key steps include protecting the aminomethyl group during reactions to prevent side reactions. Optimize conditions (e.g., solvent polarity, temperature) using statistical Design of Experiments (DoE) to minimize by-products . For example, fractional factorial designs can identify critical parameters like reaction time and catalyst loading. Quantum chemical calculations (e.g., density functional theory) may predict intermediate stability and guide solvent selection .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use tandem techniques:
- NMR Spectroscopy : Confirm piperidine ring substitution patterns and acetonitrile integration via - and -NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHN) and detects isotopic patterns.
- HPLC-PDA : Assess purity (>95%) and monitor degradation products under stressed conditions (e.g., heat, light) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Emergency Procedures : For skin contact, rinse immediately with water (15+ minutes); if inhaled, move to fresh air and monitor for respiratory distress .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., GPCRs, kinases). Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays.
- Reactivity Simulations : Apply ab initio molecular dynamics to model nucleophilic attack sites on the piperidine ring or acetonitrile moiety .
Q. What strategies resolve contradictory data in studies evaluating this compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Meta-Analysis : Aggregate PK data (e.g., bioavailability, half-life) from multiple studies. Use multivariate regression to identify confounding variables (e.g., assay type, solvent used).
- In Vitro-In Vivo Extrapolation (IVIVE) : Combine hepatic microsome stability data with physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies between cell-based and animal studies .
Q. How can reaction engineering principles improve yield in scaled-up synthesis?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions via precise temperature/residence time control. Optimize using response surface methodology (RSM).
- Membrane Separation : Integrate nanofiltration membranes to isolate intermediates, reducing purification steps .
Q. What experimental frameworks are recommended for studying its potential as a enzyme inhibitor?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays with varying inhibitor concentrations. Calculate IC and K values using nonlinear regression (e.g., GraphPad Prism).
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
